ST7612AA1

Catalog No.
S548558
CAS No.
M.F
C20H27N3O4S
M. Wt
405.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ST7612AA1

Product Name

ST7612AA1

IUPAC Name

S-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl] ethanethioate

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C20H27N3O4S/c1-14(24)28-13-7-3-6-10-16(19(26)21-15-8-4-2-5-9-15)23-20(27)17-11-12-18(25)22-17/h2,4-5,8-9,16-17H,3,6-7,10-13H2,1H3,(H,21,26)(H,22,25)(H,23,27)/t16-,17+/m0/s1

InChI Key

QGYPCQAYENIOOF-DLBZAZTESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ST7612AA1; ST 7612AA1; ST7612AA1.

The exact mass of the compound Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester is 405.1722 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ST7612AA1 is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor characterized by a unique thioacetate-ω(γ-lactam carboxamide) scaffold [1]. Unlike classical hydroxamic acid-based inhibitors, ST7612AA1 functions as a prodrug that rapidly converts in vivo to its active free thiol form (ST7464AA1), which serves as a highly effective zinc-binding group (ZBG)[1]. This structural design provides broad-spectrum inhibition across Class I and Class IIb HDACs, with single-digit nanomolar potency against HDAC3 and HDAC6 [1]. For procurement and material selection, ST7612AA1 is highly valued not only as a standalone epigenetic modulator for oncology and HIV latency reactivation but also as a highly stable, low-toxicity payload for antibody-drug conjugate (ADC) development [2].

Substituting ST7612AA1 with classical hydroxamate-based pan-HDAC inhibitors like Vorinostat (SAHA) fundamentally alters the zinc-binding mechanism, often leading to off-target toxicities and limited formulation flexibility in complex delivery systems[1]. While hydroxamates dominate the market, the thioacetate prodrug approach of ST7612AA1 shields the reactive thiol until cellular entry, ensuring high systemic tolerability [1]. Furthermore, attempting to substitute ST7612AA1 with other thiol-based prodrugs (such as aminoacyl or disulfide derivatives) typically results in severe aqueous instability, compromising shelf-life and in vivo reproducibility [1]. ST7612AA1 provides a rare combination of high aqueous solubility (>1 mg/mL) and robust stability at both physiological and gastric pH, making it non-interchangeable for advanced formulation workflows and ADC conjugations[1].

Aqueous Stability Profile vs. Alternative Thiol Prodrugs

A critical procurement differentiator for ST7612AA1 is its exceptional aqueous stability compared to other thiol-based HDAC inhibitor prodrugs [1]. While aminoacyl and disulfide derivatives rapidly degrade in aqueous environments, the acetyl prodrug structure of ST7612AA1 remains fully stable in aqueous solution at both pH 1.2 (for 3 hours) and pH 7.4 (for 24 hours) [1]. Furthermore, it maintains an aqueous solubility of >1 mg/mL, enabling straightforward formulation without the need for complex solubilizing excipients [1].

Evidence DimensionAqueous stability and solubility
Target Compound DataStable at pH 1.2 (3h) and pH 7.4 (24h); Solubility >1 mg/mL
Comparator Or BaselineAminoacyl and disulfide thiol derivatives (Highly unstable under identical conditions)
Quantified DifferenceComplete stability preservation vs. rapid degradation
ConditionsAqueous solution at pH 1.2 and 7.4

Ensures reliable shelf-life, reproducible dosing, and simplified formulation workflows compared to unstable alternative thiol prodrugs.

Differential Cellular Potency on Histone H4 vs. Tubulin Acetylation

ST7612AA1 demonstrates profound cellular potency with a distinct selectivity profile for nuclear over cytoplasmic substrates in whole-cell assays[1]. In NCI-H460 non-small cell lung cancer cells, ST7612AA1 induced hyperacetylation of histone H4 with an IC50 of 4.8 nM[1]. This represents a 40-fold higher potency compared to its effect on the acetylation of the cytoplasmic substrate α-tubulin (IC50 = 200 nM) [1]. This distinct functional separation allows researchers to titrate the compound to selectively drive nuclear epigenetic changes at low nanomolar concentrations before engaging cytoplasmic targets[1].

Evidence DimensionCellular hyperacetylation IC50
Target Compound DataHistone H4 acetylation IC50 = 4.8 nM
Comparator Or Baselineα-tubulin acetylation IC50 = 200 nM
Quantified Difference40-fold higher potency for Histone H4 over tubulin
ConditionsNCI-H460 NSCLC whole-cell Western blot assay

Allows precise dose-dependent targeting of nuclear histone modifications without immediately triggering broad cytoplasmic tubulin disruption.

In Vivo Tumor Growth Inhibition as an ADC Payload vs. Naked Antibody

ST7612AA1's structure allows for efficient anchoring to monoclonal antibodies via lysine residues, creating highly effective epigenetic ADCs [1]. When ST7612AA1 was conjugated to Cetuximab to form an ADC, the conjugate achieved an 84% tumor growth inhibition (TGI) and 6 complete responses in a murine tumor model [1]. In direct comparison, the naked Cetuximab antibody achieved only 50% TGI and 2 complete responses [1]. Crucially, the ST7612AA1-loaded ADC exhibited no additional body weight loss compared to the naked antibody, confirming the payload's high tolerability [1].

Evidence DimensionTumor growth inhibition (TGI) and complete responses (CR)
Target Compound DataST7612AA1-Cetuximab ADC: 84% TGI, 6 CRs
Comparator Or BaselineNaked Cetuximab: 50% TGI, 2 CRs
Quantified Difference34% absolute increase in TGI and 3x increase in complete responses
ConditionsIn vivo murine pancreatic tumor model

Validates ST7612AA1 as a superior, low-toxicity payload for the development of novel epigenetic antibody-drug conjugates.

Nanomolar Enzymatic Inhibition of Class I and IIb HDACs

Upon conversion to its active free thiol form (ST7464AA1), the compound exhibits extreme enzymatic potency that rivals or exceeds standard hydroxamate inhibitors[1]. Biochemical profiling reveals that the active thiol inhibits HDAC6 and HDAC3 with an IC50 of approximately 4 nM, and HDAC1, HDAC10, and HDAC11 with an IC50 of 13 nM[1]. This single-digit nanomolar potency across key Class I and IIb isoforms ensures robust epigenetic modulation, making it an ideal reference compound for broad-spectrum HDAC inhibition studies [1].

Evidence DimensionEnzymatic IC50
Target Compound DataHDAC3/6 IC50 = 4 nM; HDAC1/10/11 IC50 = 13 nM
Comparator Or BaselineStandard micromolar/high-nanomolar HDAC inhibitors
Quantified DifferencePotent single-digit to low-double-digit nanomolar inhibition
ConditionsIn vitro recombinant HDAC enzymatic assays

Provides guaranteed high-affinity target engagement for researchers requiring potent pan-HDAC inhibition across multiple key isoforms.

Development of Epigenetic Antibody-Drug Conjugates (ADCs)

Due to its unique thioacetate structure, which can be readily modified for lysine anchoring, ST7612AA1 is an optimal payload for ADCs [1]. Its moderate systemic toxicity and high intracellular potency make it ideal for targeted epigenetic modulation in solid tumors, as demonstrated by its successful conjugation to Cetuximab [1].

Formulation of Orally Bioavailable Epigenetic Modulators

Unlike unstable aminoacyl or disulfide thiol prodrugs, ST7612AA1's high aqueous solubility (>1 mg/mL) and stability at gastric pH (1.2) make it the preferred choice for developing and testing oral dosing regimens in preclinical in vivo oncology models [2].

HIV Latency Reactivation Studies

ST7612AA1 is highly effective at inducing HIV reactivation without triggering the activation or proliferation of CD4+ T cells [3]. Its potent Class I HDAC inhibition profile makes it a critical procurement choice for research focused on 'shock and kill' strategies to eradicate viral reservoirs [3].

Differential Substrate Acetylation Assays

Because ST7612AA1 exhibits a 40-fold difference in cellular IC50 between histone H4 and α-tubulin hyperacetylation, it is an excellent pharmacological tool for researchers aiming to uncouple nuclear epigenetic events from cytoplasmic cytoskeletal disruptions in whole-cell models [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

405.17222752 Da

Monoisotopic Mass

405.17222752 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Giannini G, Vesci L, Battistuzzi G, Vignola D, Milazzo FM, Guglielmi MB, Barbarino M, Santaniello M, Fantò N, Mor M, Rivara S, Pala D, Taddei M, Pisano C, Cabri W. ST7612AA1, a Thioacetate-ω(γ-lactam carboxamide) Derivative Selected from a Novel Generation of Oral HDAC Inhibitors. J Med Chem. 2014 Oct 23;57(20):8358-77. doi: 10.1021/jm5008209. Epub 2014 Oct 8. PubMed PMID: 25233084.

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